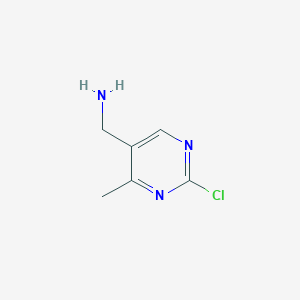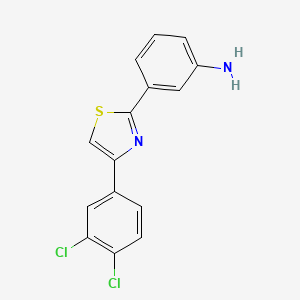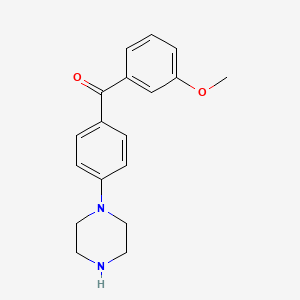
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone is a chemical compound that features a methoxyphenyl group and a piperazinylphenyl group connected through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 4-(piperazin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (3-hydroxyphenyl)(4-(piperazin-1-yl)phenyl)methanone.
Reduction: Formation of (3-methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise as a ligand for certain receptors, making it a candidate for drug development. Studies have explored its interactions with enzymes and proteins, providing insights into its biological activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been evaluated for its antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and performance materials .
作用機序
The mechanism of action of (3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and piperazinylphenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor signaling pathways, resulting in therapeutic outcomes .
類似化合物との比較
Similar Compounds
- (4-(4-Methoxyphenyl)piperazin-1-yl)methanone
- (4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone
- (4-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties Its methoxyphenyl group enhances its solubility and reactivity, while the piperazinylphenyl group contributes to its binding affinity and specificity
特性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
(3-methoxyphenyl)-(4-piperazin-1-ylphenyl)methanone |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-4-2-3-15(13-17)18(21)14-5-7-16(8-6-14)20-11-9-19-10-12-20/h2-8,13,19H,9-12H2,1H3 |
InChIキー |
GINCVFLLHINUIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



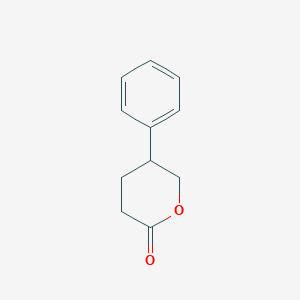
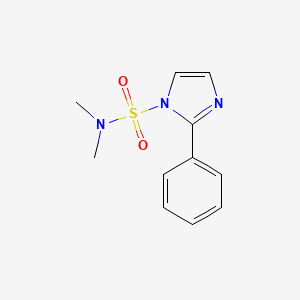
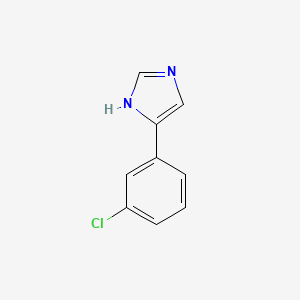
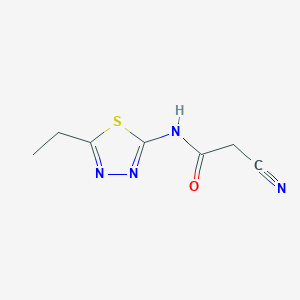
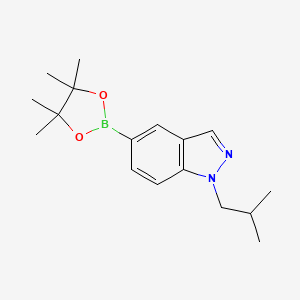
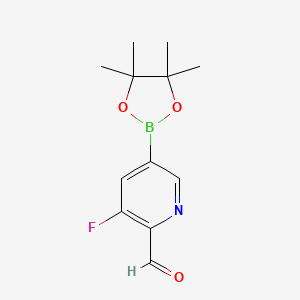
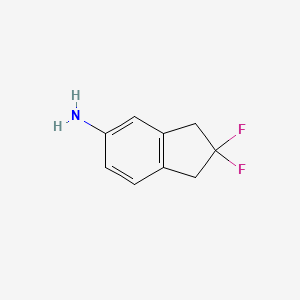
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)


